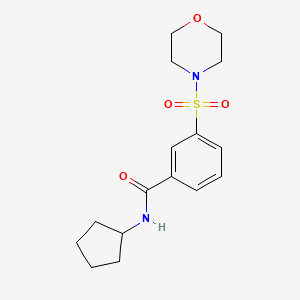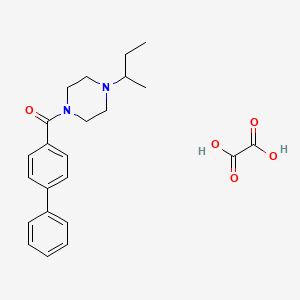![molecular formula C21H19NO5 B5092132 methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate, commonly known as MNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor.
Mecanismo De Acción
MNA acts as a selective estrogen receptor modulator, binding to the estrogen receptor and modulating its activity in a tissue-specific manner. It has been shown to have both agonist and antagonist effects on the estrogen receptor, depending on the tissue type and the presence of other co-regulators.
Biochemical and Physiological Effects:
MNA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MNA is its high affinity for the estrogen receptor, which makes it a useful tool for studying the role of estrogen in various physiological processes. However, one limitation of MNA is its potential for off-target effects, as it has been shown to interact with other nuclear receptors in addition to the estrogen receptor.
Direcciones Futuras
There are several potential future directions for research on MNA. One area of interest is the development of MNA-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the further elucidation of the mechanism of action of MNA and its interactions with other nuclear receptors. Additionally, the development of more selective and potent methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate based on the structure of MNA is an area of ongoing research.
Métodos De Síntesis
MNA can be synthesized using a variety of methods, including the reaction of 4-aminophenol with 2-naphthalenylacetic acid followed by esterification with methyl chloroacetate. The compound can also be synthesized using other methods, such as the reaction of 4-hydroxybenzaldehyde with 2-naphthalenylacetic acid followed by reduction with sodium borohydride and esterification with methyl chloroacetate.
Aplicaciones Científicas De Investigación
MNA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and ovarian cancer. MNA has also been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-25-21(24)14-27-18-10-7-17(8-11-18)22-20(23)13-26-19-9-6-15-4-2-3-5-16(15)12-19/h2-12H,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAWHUFBAHPVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
